molecular formula C13H15NO4S2 B2689479 N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}cyclopropanesulfonamide CAS No. 2310126-16-8

N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}cyclopropanesulfonamide

Cat. No.: B2689479
CAS No.: 2310126-16-8
M. Wt: 313.39
InChI Key: DBJWOOHQHVAKJT-UHFFFAOYSA-N
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Description

N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}cyclopropanesulfonamide is a complex organic compound that features a unique combination of furan, thiophene, and cyclopropane moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}cyclopropanesulfonamide typically involves multiple steps:

    Formation of the Furan-Thiophene Intermediate: The initial step involves the synthesis of a furan-thiophene intermediate. This can be achieved through the reaction of furan-2-carboxylic acid with thiophene-2-carboxylic acid in the presence of a dehydrating agent such as phosphorus pentoxide.

    Hydroxyethylation: The intermediate is then subjected to hydroxyethylation using ethylene oxide under basic conditions to introduce the hydroxyethyl group.

    Cyclopropanesulfonamide Formation: The final step involves the reaction of the hydroxyethylated intermediate with cyclopropanesulfonyl chloride in the presence of a base such as triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}cyclopropanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield corresponding alcohols or amines.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Amines, thiols; reactions are often conducted in polar solvents like dimethylformamide or acetonitrile.

Major Products

    Oxidation: Corresponding sulfoxides or sulfones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}cyclopropanesulfonamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.

    Materials Science: Utilized in the development of organic semiconductors and light-emitting diodes due to its unique electronic properties.

    Organic Synthesis: Serves as a versatile intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism by which N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}cyclopropanesulfonamide exerts its effects is largely dependent on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The furan and thiophene rings can participate in π-π stacking interactions, while the sulfonamide group can form hydrogen bonds with target proteins.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}benzamides
  • N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}pyridines

Uniqueness

N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}cyclopropanesulfonamide is unique due to the presence of the cyclopropane ring, which imparts rigidity and influences the compound’s conformational flexibility. This structural feature can enhance binding affinity and selectivity towards specific molecular targets, making it a valuable scaffold in drug design and materials science.

Properties

IUPAC Name

N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4S2/c15-10(8-14-20(16,17)9-3-4-9)12-5-6-13(19-12)11-2-1-7-18-11/h1-2,5-7,9-10,14-15H,3-4,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBJWOOHQHVAKJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)NCC(C2=CC=C(S2)C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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